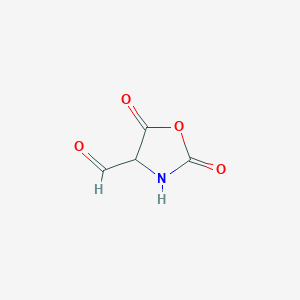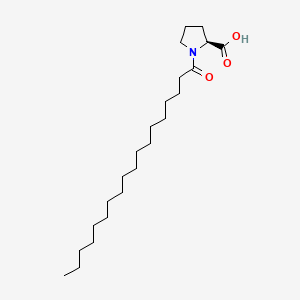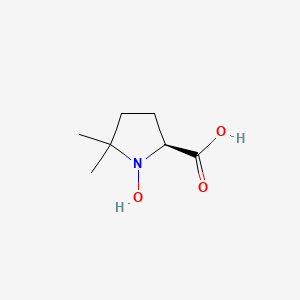![molecular formula C8H4F2N2O3 B12886539 4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
4-(Difluoromethyl)-2-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with difluoromethylating agents in the presence of a base to form the desired benzoxazole ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form carboxylic acids or other functional groups.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-2-aminobenzo[d]oxazole, while oxidation of the difluoromethyl group can produce 4-(Carboxy)-2-nitrobenzo[d]oxazole .
Scientific Research Applications
4-(Difluoromethyl)-2-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design, allowing it to interact with enzymes, receptors, or other biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-nitrobenzo[d]oxazole
- 4-(Bromomethyl)-2-nitrobenzo[d]oxazole
- 4-(Trifluoromethyl)-2-nitrobenzo[d]oxazole
Uniqueness
4-(Difluoromethyl)-2-nitrobenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H4F2N2O3 |
|---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)4-2-1-3-5-6(4)11-8(15-5)12(13)14/h1-3,7H |
InChI Key |
DZJKYNLLKLCTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)





![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)




